Tert-butyl 3-oxopentanoate
Overview
Description
Tert-butyl 3-oxopentanoate is a chemical compound with the molecular formula C10H18O3 . It is also known by its IUPAC name, tert-butyl 4-methyl-3-oxopentanoate . It has a molecular weight of 186.25 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the enzymatic asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH), which can be effectively synthesized from the corresponding Meldrum’s acid intermediate .Molecular Structure Analysis
This compound contains a total of 30 bonds, including 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .Chemical Reactions Analysis
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .Scientific Research Applications
Isoxazole Formation : Treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate with hydroxylamine under basic conditions can lead to the formation of various isoxazoles, including 5-tert-butyl-4-methylisoxazol-3-ol and 3-tert-butyl-4-methylisoxazol-5(4H)-one. These compounds are potentially formed via oxidative processes with oxygen, although the exact mechanisms remain uncertain (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
Synthesis of Cryptophycin-24 : Tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, a component of cryptophycins, has been synthesized using tert-butyl 3-oxopentanoate derivatives. This synthesis is crucial for developing cryptophycin-24 (Arenastatin A), which has potential applications in cancer treatment (Eggen et al., 2000).
Physicochemical and Pharmacokinetic Studies : The tert-butyl group, commonly found in medicinal chemistry, often undergoes unwanted property modulation when incorporated into bioactive compounds. Research comparing tert-butyl with alternative substituents like pentafluorosulfanyl and trifluoromethyl has been conducted to optimize drug discovery processes (Westphal et al., 2015).
Synthesis of Enantiopure Alpha-Amino Acids : A method for synthesizing enantiopure non-natural alpha-amino acids using tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate has been developed. This approach has been applied in the synthesis of (S)-2-amino-oleic acid, highlighting the compound's versatility in producing various amino acids (Constantinou-Kokotou et al., 2001).
Positron Emission Tomography Imaging : (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, synthesized from this compound, serves as a precursor for [18F]FPGLN, a compound used in tumor positron emission tomography imaging. This highlights its importance in diagnostic imaging and cancer research (Liu et al., 2017).
Biodegradable Polycarbonates : Research involving the synthesis of biodegradable polycarbonates from dihydroxybutyric acid and carbon dioxide has utilized this compound derivatives. These polycarbonates, such as poly(tert-butyl 3,4-dihydroxybutanoate carbonate), have potential applications in environmentally friendly materials and drug delivery (Tsai, Wang, & Darensbourg, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tert-butyl 3-oxopentanoate is a chemical compound that has been used in the synthesis of various organic compounds It’s known that the tert-butyl group, a component of this compound, has unique reactivity patterns and is used in various chemical transformations .
Mode of Action
The mode of action of this compound is primarily through its role in organic synthesis. It’s used as a reagent in the total synthesis of (±)-azaspirene and in the synthesis of (-)-cephalimysin A . The tert-butyl group in this compound is known for its unique reactivity pattern, which is utilized in various chemical transformations .
Biochemical Pathways
It’s known that the tert-butyl group, a component of this compound, is involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 1989±80 °C and a density of 0968±006 g/cm3 .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a reagent in organic synthesis. It’s used in the total synthesis of (±)-azaspirene and in the synthesis of (-)-cephalimysin A
Action Environment
It’s known that the tert-butyl group, a component of this compound, has unique reactivity patterns that can be influenced by various factors .
Biochemical Analysis
Biochemical Properties
The tert-butyl group, a common feature in this compound, is known for its unique reactivity pattern and its role in chemical transformations .
Cellular Effects
Related compounds, such as tert-butyl hydroperoxide (tBHP), have been shown to induce oxidative stress in human colon cells .
Molecular Mechanism
The tert-butyl group is known for its unique reactivity pattern, which could influence its interactions with biomolecules .
Temporal Effects in Laboratory Settings
Related compounds, such as tert-butyl alcohol, have been studied for their impact on biopharmaceutical formulations .
Metabolic Pathways
Related compounds, such as methyl tert-butyl ether (MTBE), are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
tert-butyl 3-oxopentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFWFCUOAZIKPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457892 | |
Record name | Tert-butyl 3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33400-61-2 | |
Record name | Tert-butyl 3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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